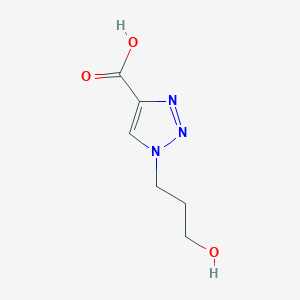

1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid

Beschreibung

1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by a hydroxypropyl substituent at the N1 position and a carboxylic acid group at the C4 position of the triazole ring. Triazole derivatives are renowned for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic properties . Its structural features make it a candidate for drug development, particularly in antiviral or anticancer therapies, as suggested by its inclusion in betulin derivatives with bioactivity .

Eigenschaften

Molekularformel |

C6H9N3O3 |

|---|---|

Molekulargewicht |

171.15 g/mol |

IUPAC-Name |

1-(3-hydroxypropyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C6H9N3O3/c10-3-1-2-9-4-5(6(11)12)7-8-9/h4,10H,1-3H2,(H,11,12) |

InChI-Schlüssel |

NFKOQEFIJDILNF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(N=NN1CCCO)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or water, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(3-Hydroxypropyl)-1H-1,2,3-triazol-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einer Carbonylgruppe oxidiert werden, was zur Bildung von Aldehyden oder Ketonen führt.

Reduktion: Die Carboxylgruppe kann zu Alkoholen oder Aldehyden reduziert werden.

Substitution: Der Triazolring kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Wasserstoffatome durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Halogenide können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Triazole, Alkohole, Aldehyde und Ketone, abhängig von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

1-(3-Hydroxypropyl)-1H-1,2,3-triazol-4-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien.

Biologie: Die Stabilität und Reaktivität der Verbindung machen sie nützlich in Biokonjugationstechniken, bei denen sie verwendet wird, um Biomoleküle für verschiedene Studien zu verknüpfen.

Industrie: Die Verbindung wird bei der Herstellung von Polymeren und Materialien mit spezifischen Eigenschaften verwendet, wie z. B. erhöhter thermischer Stabilität und Beständigkeit gegen Abbau.

Wirkmechanismus

Der Mechanismus, durch den 1-(3-Hydroxypropyl)-1H-1,2,3-triazol-4-carbonsäure seine Wirkungen ausübt, beruht in erster Linie auf seiner Fähigkeit, stabile Komplexe mit verschiedenen molekularen Zielstrukturen zu bilden. Der Triazolring kann mit Metallionen, Enzymen und anderen Biomolekülen interagieren und deren Aktivität und Funktion beeinflussen. Die Hydroxyl- und Carboxylgruppen spielen ebenfalls eine Rolle bei Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen, was die Reaktivität und Spezifität der Verbindung weiter erhöht.

Ähnliche Verbindungen:

- 1-(2-Hydroxyethyl)-1H-1,2,3-triazol-4-carbonsäure

- 1-(4-Hydroxybutyl)-1H-1,2,3-triazol-4-carbonsäure

- 1-(3-Hydroxypropyl)-1H-1,2,3-triazol-5-carbonsäure

Eindeutigkeit: Im Vergleich zu diesen ähnlichen Verbindungen zeichnet sich 1-(3-Hydroxypropyl)-1H-1,2,3-triazol-4-carbonsäure durch sein spezifisches Substitutionsschema aus, das seine Reaktivität und Wechselwirkung mit anderen Molekülen beeinflusst.

Wirkmechanismus

The mechanism by which 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The triazole ring can interact with metal ions, enzymes, and other biomolecules, influencing their activity and function. The hydroxyl and carboxyl groups also play a role in hydrogen bonding and electrostatic interactions, further enhancing the compound’s reactivity and specificity.

Vergleich Mit ähnlichen Verbindungen

b. 1-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Structure : Contains a cyclopropylmethyl group at N1.

- Properties: Lower molecular weight (167.17 g/mol) compared to the hydroxypropyl analog (estimated ~187.18 g/mol).

c. 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid

d. 1-Isopropyl/Cyclopropyl/Propyl Derivatives

Physicochemical Properties

Biologische Aktivität

1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1101852-31-6) is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

The molecular formula of 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid is C6H9N3O3, with a molecular weight of 171.15 g/mol. The structure features a triazole ring which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Mechanisms

A study investigated the effects of various triazole derivatives on human cancer cell lines. The findings revealed that certain derivatives displayed significant cytotoxicity against HCT116 colon cancer cells with an IC50 value of approximately 5.19 µM for one derivative tested . The mechanism involved the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis.

Table: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid | HCT116 | 5.19 | Induction of ROS and apoptosis |

| Triazole Derivative A | HT-29 | 0.01 (hypoxic) | Cell cycle arrest and apoptosis |

| Triazole Derivative B | MDA-MB-231 | 2.70 | Inhibition of migration |

Enzyme Inhibition

Another significant aspect of the biological activity of 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid is its potential as an enzyme inhibitor. Research has shown that triazole derivatives can act as dual inhibitors of carbonic anhydrase (CA) and cathepsin B enzymes.

Case Study: Dual Inhibition

In a study assessing a series of triazole derivatives for their inhibitory effects on human CA isoforms, it was found that certain carboxylic acid derivatives exhibited low micromolar inhibition against CA II and CA IX . This suggests potential applications in treating conditions where these enzymes are implicated.

Table: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid | CA II | <10 |

| Triazole Derivative C | Cathepsin B | <100 |

Therapeutic Applications

The diverse biological activities exhibited by 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid position it as a promising candidate for further development in medicinal chemistry. Its potential applications include:

- Cancer Therapy : Due to its ability to induce apoptosis and inhibit cell proliferation in cancer cell lines.

- Enzyme Regulation : As an inhibitor for enzymes involved in cancer progression and other diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.